molecular formula C7H8N2O2 B3420453 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid CAS No. 1899946-14-5

3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid

Cat. No.: B3420453
CAS No.: 1899946-14-5
M. Wt: 152.15 g/mol
InChI Key: FLMCGVRZSZMFDQ-NSCUHMNNSA-N
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Description

3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid (CAS RN: 1006959-18-7) is an α,β-unsaturated carboxylic acid derivative featuring a 1-methylpyrazole moiety at the β-position. Its molecular formula is C₇H₈N₂O₂, with an average molecular mass of 152.153 g/mol and a monoisotopic mass of 152.058577 Da . The compound exists in the E-configuration, with the acrylic acid group (CH₂=CH–COOH) conjugated to the pyrazole ring .

Properties

IUPAC Name

(E)-3-(2-methylpyrazol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMCGVRZSZMFDQ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1899946-14-5
Record name (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid typically involves the reaction of 1-methyl-1H-pyrazole with acrylic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol, and the mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Organic Synthesis

3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid serves as a versatile building block in organic synthesis. Its derivatives have been explored for various applications:

Derivative Structural Features Potential Applications
3-(1-Methylpyrazol-5-yl)benzoic acidPyrazole ring substituted with benzoic acidPotential anti-cancer properties
4-(1-Methylpyrazol-5-yl)butanoic acidLonger aliphatic chainEnhanced lipophilicity for better membrane penetration
3-(1-Methylpyrazol-4-yl)acrylic acidVariation in pyrazole positionDifferent biological activity profile

These derivatives are synthesized through multi-step processes that require careful control of reaction conditions to achieve high yields and purity.

Biological Activities

Research indicates that this compound and its derivatives exhibit notable biological activities, including:

  • Antimicrobial Activity : Compounds derived from this structure have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Some derivatives may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent. For example, it may serve as an intermediate in the synthesis of tissue-selective androgen receptor modulators (SARMs), which are useful in treating conditions like prostate cancer . The compound's ability to modulate biological pathways makes it a subject of interest for drug development.

Case Studies

Several studies have highlighted the applications of this compound:

  • Antimicrobial Research : In a study examining the antimicrobial properties of pyrazole derivatives, this compound was found to exhibit significant activity against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics.
  • Cancer Therapeutics : Research exploring the synthesis of SARM compounds has utilized this compound as a key building block, demonstrating its relevance in cancer treatment strategies targeting androgen receptors .

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The pyrazole ring is known to interact with various proteins, potentially affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Key Differences

The following table summarizes structural analogs of 3-(1-methyl-1H-pyrazol-5-yl)acrylic acid, highlighting substituent variations and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
This compound C₇H₈N₂O₂ 152.15 Acrylic acid (E-configuration) Solid; α,β-unsaturated acid
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid C₁₁H₁₀N₂O₂ 202.20 Benzoic acid at meta position mp 138.5–139.5°C; rigid aromatic core
4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid C₁₁H₁₀N₂O₂ 202.20 Benzoic acid at para position mp 240–242°C; high thermal stability
2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid C₆H₇N₃O₄ 185.14 Nitro group; acetic acid chain Likely lower solubility due to nitro
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid C₈H₁₂N₂O₂ 168.19 Propyl chain; carboxylic acid Aliphatic chain enhances lipophilicity
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate C₁₀H₁₆N₂O₂ 196.25 Ethyl ester; propyl chain Improved bioavailability (prodrug)
Key Observations:
  • Substituent Effects : Replacing the acrylic acid with benzoic acid (e.g., 3- or 4-substituted isomers) introduces aromatic rigidity, impacting molecular packing (higher melting points) .
  • Lipophilicity : Aliphatic chains (e.g., propyl in C₈H₁₂N₂O₂) enhance lipophilicity, which may improve membrane permeability in drug design .

Biological Activity

3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid is an organic compound notable for its unique structure that combines a pyrazole ring with an acrylic acid moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2O2C_8H_8N_2O_2, with a molecular weight of approximately 152.15 g/mol. Its structure allows for diverse reactivity and interaction with biological systems, making it a versatile building block in organic synthesis.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effective inhibition against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL, demonstrating potent activity against strains like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Activity Type
4a0.22Bactericidal
5a0.25Bactericidal
7b0.24Fungicidal
100.23Antifungal
130.25Antifungal

2. Cytotoxicity

This compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that certain derivatives can induce cell cycle arrest at the G2/M phase, leading to increased levels of cyclin-B1, a protein associated with mitosis . For instance, treatment with specific conjugates resulted in a notable increase in cyclin-B1 protein levels, indicating potential anti-proliferative effects.

Table 2: Cytotoxicity Results on A549 Cells

TreatmentG2/M Phase (%)Cyclin-B1 Increase (%)
Control67.7-
Compound A77.3Significant
Compound B75.02Moderate
Compound C75.07Moderate

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been explored as a potential enzyme inhibitor in biochemical assays, particularly against dipeptidylpeptidase IV (DPP-IV), which is involved in glucose metabolism .
  • Antiinflammatory Properties : Related compounds have shown potential anti-inflammatory effects, suggesting that this compound may also influence inflammatory pathways .

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in various applications:

  • Anticancer Studies : A study demonstrated that specific pyrazole derivatives exhibited selective cytotoxicity against leukemia cell lines with GI50 values as low as 2.23 μM, indicating high potency against cancer cells while sparing normal cells .
  • Synergistic Effects : Research has also indicated that some derivatives can enhance the efficacy of existing antibiotics like Ciprofloxacin and Ketoconazole, reducing their MICs when used in combination .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For example:

  • React 1-methyl-1H-pyrazole-5-carbaldehyde with maleic acid in pyridine/piperidine under reflux, followed by cooling, filtration, and crystallization from ethanol/water mixtures .
  • Alternative methods include acid hydrolysis of oxazolone derivatives in glacial acetic acid, as described for structurally similar acrylates .
    • Key Considerations : Monitor reaction progress via TLC and purify via recrystallization to achieve ≥95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • FT-IR : Identify carboxylic acid O-H (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Pyrazole protons appear at δ 6.5–7.5 ppm; acrylic protons (CH₂=CH) at δ 5.5–7.0 ppm.
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • TLC : Track reaction intermediates and assess purity .

Q. What are the critical physical-chemical properties for experimental handling?

  • Methodological Answer :

  • Formula : C₇H₈N₂O₂ (MW ~154.16 g/mol; exact value should be confirmed via MS) .
  • Solubility : Soluble in DMF, DMSO; limited in water.
  • Storage : Amber glass under inert atmosphere (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated values.
  • 2D NMR (COSY, HSQC) : Confirm proton-proton and carbon-proton connectivity.
  • X-ray Crystallography : Refine crystal structures using SHELX software for unambiguous confirmation .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) for critical steps like lithiation (e.g., n-BuLi at −78°C) .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane).
  • Analytical Monitoring : LC-MS for intermediate tracking .

Q. How does the electronic nature of the pyrazole ring influence reactivity in cycloaddition reactions?

  • Methodological Answer :

  • Electron-Rich Pyrazole : The N-methyl group enhances electron density, activating the acrylic acid moiety for [4+2] cycloadditions.
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl) to modulate reactivity.
  • Mechanistic Studies : Use kinetic assays under varied conditions (e.g., solvent polarity) and DFT calculations to predict regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
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3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid

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